Home > Products > Screening Compounds P24138 > 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole - 2034451-89-1

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole

Catalog Number: EVT-2871598
CAS Number: 2034451-89-1
Molecular Formula: C14H16N2O
Molecular Weight: 228.295
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel). It is being developed as a potential treatment for stable angina and atrial fibrillation. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major metabolite of YM758. It shows inhibitory effects on the uptake activity of human organic cation transporter 2 (hOCT2) and rat organic cation transporter 2 (rOct2), suggesting it is likely excreted in urine via these transporters. []

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (Compound 1a)

  • Compound Description: This compound is a fluorine-18 labeled radiopharmaceutical investigated for its potential in imaging P-glycoprotein (P-gp) at the blood-brain barrier using Positron Emission Tomography (PET). []

2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (Compound 2)

  • Compound Description: Compound 2 is another fluorine-18 labeled radiopharmaceutical evaluated for its ability to image P-glycoprotein at the blood-brain barrier using PET. []

5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (Compound 3)

  • Compound Description: This fluorine-18 labeled radiopharmaceutical shows promise for P-glycoprotein PET imaging at the blood-brain barrier due to its favorable characteristics, including high brain uptake in P-gp knockout mice and metabolic stability. []

5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine (Revaprazan)

  • Compound Description: Revaprazan is a potassium-competitive acid blocker (P-CAB) that directly inhibits H+,K+-ATPase. It was marketed for the treatment of gastroesophageal reflux disease (GERD) but has been withdrawn in some countries due to safety concerns. [, ]
Overview

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole is a complex organic compound that combines features of both isoquinoline and isoxazole structures. This compound is notable for its potential pharmacological properties, particularly as a KEAP1 binder, which suggests applications in therapeutic contexts, especially concerning oxidative stress and related diseases. The systematic name reflects its intricate molecular architecture, which includes a 3,4-dihydroisoquinoline moiety and an isoxazole ring.

Source

The compound can be synthesized through various chemical methods that leverage the reactivity of its constituent functional groups. Research has highlighted its relevance in drug discovery and development, particularly for conditions influenced by oxidative stress .

Classification

This compound falls under the category of heterocyclic compounds, specifically classified as a substituted isoquinoline derivative with isoxazole functionality. Its classification is significant in medicinal chemistry, where such compounds are often investigated for their biological activities.

Synthesis Analysis

Methods

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole can be achieved through several methods. A notable approach involves the use of palladium-catalyzed reactions or other transition metal-catalyzed cross-coupling techniques to form carbon-carbon bonds between the isoquinoline and isoxazole moieties.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available precursors such as 3,4-dihydroisoquinoline derivatives and methylisoxazole.
  2. Reagents: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide or acetonitrile.
  3. Reaction Conditions: The reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
  4. Purification: Post-reaction, the product is purified using techniques such as column chromatography or recrystallization to isolate the desired compound from unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole features:

  • A dihydroisoquinoline core that contributes to its biological activity.
  • An isoxazole ring that enhances its pharmacological properties.

Data

  • Molecular Formula: C15H16N2O
  • Molecular Weight: Approximately 240.31 g/mol
  • Structural Representation: The compound can be depicted with appropriate stereochemistry to illustrate the spatial arrangement of atoms.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The nitrogen in the isoquinoline can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the isoquinoline allows for electrophilic attacks on the ring.
  3. Oxidation/Reduction Reactions: Functional groups present may also be subject to oxidation or reduction, affecting their biological activity.

Technical Details

In synthetic routes, controlling reaction conditions such as temperature and pH is critical to achieving high yields and purity of the desired product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

Process

The mechanism of action for 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole primarily relates to its interaction with cellular targets involved in oxidative stress response pathways:

  • KEAP1 Binding: The compound acts as a binder to KEAP1 (Kelch-like ECH-associated protein 1), which modulates the Nrf2 pathway responsible for antioxidant responses.
  • Cellular Effects: Binding to KEAP1 leads to stabilization and activation of Nrf2, promoting transcription of antioxidant genes that help combat oxidative damage.

Data

Research indicates that compounds with similar structures have shown significant activity in cellular assays designed to measure oxidative stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data should be determined experimentally but is often within a range typical for similar compounds.

Chemical Properties

Relevant Data or Analyses

Properties such as log P (partition coefficient) can provide insights into the lipophilicity of the compound, influencing its bioavailability and pharmacokinetics.

Applications

Scientific Uses

The primary applications of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole lie in:

  • Pharmaceutical Research: Investigated for potential therapeutic effects against diseases linked with oxidative stress, including neurodegenerative disorders.
  • Biochemical Studies: Utilized in studies examining cellular defense mechanisms against oxidative damage.

This compound represents a promising avenue for further research in medicinal chemistry due to its unique structural features and biological activities associated with oxidative stress modulation.

Properties

CAS Number

2034451-89-1

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methyl-1,2-oxazole

Molecular Formula

C14H16N2O

Molecular Weight

228.295

InChI

InChI=1S/C14H16N2O/c1-11-14(8-15-17-11)10-16-7-6-12-4-2-3-5-13(12)9-16/h2-5,8H,6-7,9-10H2,1H3

InChI Key

VFWPHSVXYREUQY-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)CN2CCC3=CC=CC=C3C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.